2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a chemical compound with the molecular formula C₉H₁₄INO. This compound is characterized by the presence of an iodomethyl group attached to a cyclopropyl ring, which is further connected to a dimethyl-substituted oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through the reaction of alkenes with carbenes or carbenoids.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via the reaction of cyclopropylmethyl iodide with appropriate reagents.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving nitriles and amides under mild conditions.
Chemical Reactions Analysis
2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The cyclopropyl ring can participate in cycloaddition reactions, forming larger ring structures.
Scientific Research Applications
2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors . The cyclopropyl ring can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole can be compared with other similar compounds, such as:
Cyclopropylmethyl Iodide: This compound shares the cyclopropyl and iodomethyl groups but lacks the oxazole ring.
Dimethyl-Substituted Oxazoles: These compounds have the oxazole ring with dimethyl substitution but lack the cyclopropyl and iodomethyl groups.
Other Cyclopropyl-Containing Compounds: These compounds contain the cyclopropyl ring but differ in other substituents and functional groups.
The uniqueness of this compound lies in its combination of the cyclopropyl, iodomethyl, and oxazole moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
878812-24-9 |
---|---|
Molecular Formula |
C9H14INO |
Molecular Weight |
279.12 g/mol |
IUPAC Name |
2-[1-(iodomethyl)cyclopropyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C9H14INO/c1-8(2)6-12-7(11-8)9(5-10)3-4-9/h3-6H2,1-2H3 |
InChI Key |
IDKOUNJVBFLAPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2(CC2)CI)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.